2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
This compound is a hybrid heterocyclic molecule combining a 4,6-dimethylquinazoline core linked via a sulfanyl group to a 5-phenyl-4,5-dihydro-1H-pyrazole moiety through an ethanone bridge. The quinazoline ring system is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer activity . The sulfanyl (-S-) linker may enhance metabolic stability compared to ether or amine linkages, while the ethanone group provides a ketone functionality that could participate in redox reactions or serve as a hydrogen-bond acceptor.
Structural elucidation of this compound would likely rely on X-ray crystallography using programs like SHELX for refinement, as demonstrated in small-molecule crystallography workflows .
Properties
IUPAC Name |
2-(4,6-dimethylquinazolin-2-yl)sulfanyl-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-14-8-9-18-17(12-14)15(2)23-21(24-18)27-13-20(26)25-19(10-11-22-25)16-6-4-3-5-7-16/h3-9,11-12,19H,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWPLPSXXYKFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)N3C(CC=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline and pyrazole intermediates, followed by their coupling through a sulfanyl linkage.
Quinazoline Intermediate Synthesis: The quinazoline moiety can be synthesized via the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Pyrazole Intermediate Synthesis: The pyrazole ring can be formed by the reaction of hydrazine with α,β-unsaturated ketones or aldehydes.
Coupling Reaction: The final step involves the coupling of the quinazoline and pyrazole intermediates through a sulfanyl linkage, typically using thiol reagents and appropriate catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the quinazoline and pyrazole moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a probe to investigate biological processes and molecular interactions.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)sulfanyl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The pyrazole ring can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles. Key analogues include:
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from Molecules 2012) Differences: The absence of a quinazoline core and the presence of amino/hydroxy substituents on the pyrazole ring in 7a/7b alter electronic properties and solubility.
Similarities: The dihydropyrazole and ketone functionalities are conserved, implying comparable stability profiles .
Physicochemical and Electronic Properties
A theoretical comparison using Multiwfn analysis highlights:
- Electron Density Distribution : The 4,6-dimethylquinazoline group introduces electron-deficient regions due to its aromatic nitrogen atoms, whereas the dihydropyrazole ring exhibits localized electron density at the N1 position.
Data Tables
Table 1: Structural and Electronic Comparison
| Compound Name | Core Heterocycle | Substituents | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Quinazoline + Pyrazole | 4,6-Dimethyl, Phenyl | 3.8 | Sulfanyl, Ethanone |
| 7a (Molecules 2012) | Pyrazole | Amino, Hydroxy, Thiophene | 2.1 | Ketone, Cyano |
| PubChem 3078469 | Pyridine + Pyrazole | Phenyl | 2.9 | Ethanone, Dihydropyrazole |
Research Findings and Implications
- Structural Insights : The sulfanyl linkage in the target compound may confer resistance to oxidative degradation compared to ether-linked analogues, as seen in sulfur-containing drug candidates .
- Computational Predictions : Multiwfn analysis suggests strong electrophilic regions at the quinazoline nitrogens, making the compound a candidate for nucleophilic attack in prodrug design .
- Crystallography : SHELX-based refinement would be critical for resolving conformational details of the dihydropyrazole ring, which often adopts envelope or half-chair conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
